2-Hydroxy Estrone
2-Hydroxy Estrone
2-Hydroxyestrone is a metabolite formed during the catabolism of estrone by the liver through the hydroxylation of the carbon at position 2 by cytochrome P450 (CYP) enzymes, including CYP1A1 and 1A2, with potential anticarcinogenic activity. The mechanism of action for the antitumor activity of 2-hydroxyestrone is not known but this metabolic product has minimal estrogenic activity compared to the parent compound and other estrone metabolites. Additionally, O-methylation of this compound produces 2-methoxyestradiol (2-MeOE2), which is a potent inhibitor of both cell proliferation and angiogenesis.
2-Hydroxyestrone, also known as 2-ohe1 or catecholestrone, belongs to the class of organic compounds known as estrogens and derivatives. These are steroids with a structure containing a 3-hydroxylated estrane. Thus, 2-hydroxyestrone is considered to be a steroid lipid molecule. 2-Hydroxyestrone is considered to be a practically insoluble (in water) and relatively neutral molecule. 2-Hydroxyestrone has been found in human hepatic tissue tissue, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 2-hydroxyestrone is primarily located in the membrane (predicted from logP) and cytoplasm. 2-Hydroxyestrone participates in a number of enzymatic reactions. In particular, 2-Hydroxyestrone can be biosynthesized from estrone; which is mediated by the enzyme cytochrome P450 1A1. In addition, S-Adenosylmethionine and 2-hydroxyestrone can be converted into 2-methoxyestrone and S-adenosylhomocysteine; which is catalyzed by the enzyme catechol O-methyltransferase. In humans, 2-hydroxyestrone is involved in the estrone metabolism pathway.
2-hydroxyestrone is a 2-hydroxy steroid that is estrone substituted by a hydroxy group at position 2. It has a role as a human metabolite. It is a 2-hydroxy steroid and a member of catechols. It derives from an estrone.
2-Hydroxyestrone, also known as 2-ohe1 or catecholestrone, belongs to the class of organic compounds known as estrogens and derivatives. These are steroids with a structure containing a 3-hydroxylated estrane. Thus, 2-hydroxyestrone is considered to be a steroid lipid molecule. 2-Hydroxyestrone is considered to be a practically insoluble (in water) and relatively neutral molecule. 2-Hydroxyestrone has been found in human hepatic tissue tissue, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 2-hydroxyestrone is primarily located in the membrane (predicted from logP) and cytoplasm. 2-Hydroxyestrone participates in a number of enzymatic reactions. In particular, 2-Hydroxyestrone can be biosynthesized from estrone; which is mediated by the enzyme cytochrome P450 1A1. In addition, S-Adenosylmethionine and 2-hydroxyestrone can be converted into 2-methoxyestrone and S-adenosylhomocysteine; which is catalyzed by the enzyme catechol O-methyltransferase. In humans, 2-hydroxyestrone is involved in the estrone metabolism pathway.
2-hydroxyestrone is a 2-hydroxy steroid that is estrone substituted by a hydroxy group at position 2. It has a role as a human metabolite. It is a 2-hydroxy steroid and a member of catechols. It derives from an estrone.
Brand Name:
Vulcanchem
CAS No.:
362-06-1
VCID:
VC0023517
InChI:
InChI=1S/C18H22O3/c1-18-7-6-11-12(14(18)4-5-17(18)21)3-2-10-8-15(19)16(20)9-13(10)11/h8-9,11-12,14,19-20H,2-7H2,1H3/t11-,12+,14-,18-/m0/s1
SMILES:
CC12CCC3C(C1CCC2=O)CCC4=CC(=C(C=C34)O)O
Molecular Formula:
C18H22O3
Molecular Weight:
286.4 g/mol
2-Hydroxy Estrone
CAS No.: 362-06-1
Reference Standards
VCID: VC0023517
Molecular Formula: C18H22O3
Molecular Weight: 286.4 g/mol
CAS No. | 362-06-1 |
---|---|
Product Name | 2-Hydroxy Estrone |
Molecular Formula | C18H22O3 |
Molecular Weight | 286.4 g/mol |
IUPAC Name | (8R,9S,13S,14S)-2,3-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
Standard InChI | InChI=1S/C18H22O3/c1-18-7-6-11-12(14(18)4-5-17(18)21)3-2-10-8-15(19)16(20)9-13(10)11/h8-9,11-12,14,19-20H,2-7H2,1H3/t11-,12+,14-,18-/m0/s1 |
Standard InChIKey | SWINWPBPEKHUOD-JPVZDGGYSA-N |
Isomeric SMILES | C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=C(C=C34)O)O |
SMILES | CC12CCC3C(C1CCC2=O)CCC4=CC(=C(C=C34)O)O |
Canonical SMILES | CC12CCC3C(C1CCC2=O)CCC4=CC(=C(C=C34)O)O |
Physical Description | Solid |
Description | 2-Hydroxyestrone is a metabolite formed during the catabolism of estrone by the liver through the hydroxylation of the carbon at position 2 by cytochrome P450 (CYP) enzymes, including CYP1A1 and 1A2, with potential anticarcinogenic activity. The mechanism of action for the antitumor activity of 2-hydroxyestrone is not known but this metabolic product has minimal estrogenic activity compared to the parent compound and other estrone metabolites. Additionally, O-methylation of this compound produces 2-methoxyestradiol (2-MeOE2), which is a potent inhibitor of both cell proliferation and angiogenesis. 2-Hydroxyestrone, also known as 2-ohe1 or catecholestrone, belongs to the class of organic compounds known as estrogens and derivatives. These are steroids with a structure containing a 3-hydroxylated estrane. Thus, 2-hydroxyestrone is considered to be a steroid lipid molecule. 2-Hydroxyestrone is considered to be a practically insoluble (in water) and relatively neutral molecule. 2-Hydroxyestrone has been found in human hepatic tissue tissue, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 2-hydroxyestrone is primarily located in the membrane (predicted from logP) and cytoplasm. 2-Hydroxyestrone participates in a number of enzymatic reactions. In particular, 2-Hydroxyestrone can be biosynthesized from estrone; which is mediated by the enzyme cytochrome P450 1A1. In addition, S-Adenosylmethionine and 2-hydroxyestrone can be converted into 2-methoxyestrone and S-adenosylhomocysteine; which is catalyzed by the enzyme catechol O-methyltransferase. In humans, 2-hydroxyestrone is involved in the estrone metabolism pathway. 2-hydroxyestrone is a 2-hydroxy steroid that is estrone substituted by a hydroxy group at position 2. It has a role as a human metabolite. It is a 2-hydroxy steroid and a member of catechols. It derives from an estrone. |
Synonyms | 2,3-Dihydroxyestra-1,3,5(10)-trien-17-one; 2-Hydroxyestrone; Catecholestrone; |
PubChem Compound | 440623 |
Last Modified | Nov 11 2021 |
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